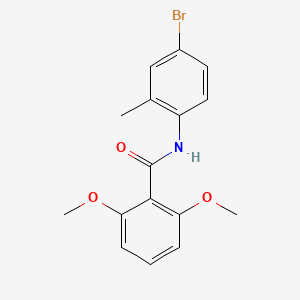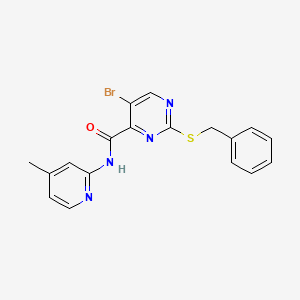
Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester is a heterocyclic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable compound for drug development and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester typically involves the reaction of thiazolidine derivatives with ethyl chloroformate. One common method is the Knoevenagel condensation reaction, where thiazolidine derivatives react with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Functionalized thiazolidine derivatives with various substituents.
Applications De Recherche Scientifique
3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticonvulsant, antimicrobial, and anticancer properties. It is also studied for its potential use in treating neurological disorders and infections.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, thereby affecting cell growth and proliferation. The presence of sulfur and nitrogen atoms in the ring structure allows for strong interactions with biological molecules, enhancing its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: A similar compound with a five-membered ring containing sulfur and nitrogen, known for its antidiabetic properties.
Thiazolidine-4-one: Another related compound with a similar ring structure, studied for its antimicrobial and anticancer activities.
Thiazolidine-2-thione: A compound with a sulfur atom at the second position, known for its antioxidant and anti-inflammatory properties.
Uniqueness
3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination enhances its pharmacological properties and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its diverse biological activities set it apart from other similar compounds.
Propriétés
Numéro CAS |
65618-23-7 |
|---|---|
Formule moléculaire |
C6H7NO4S |
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C6H7NO4S/c1-2-11-5(9)7-4(8)3-12-6(7)10/h2-3H2,1H3 |
Clé InChI |
FNXJXKDQSFXRQW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C(=O)CSC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15108383.png)

![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine](/img/structure/B15108402.png)
![benzyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B15108404.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B15108410.png)
![1-hydroxy-3-methyl-2-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B15108411.png)


![6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole](/img/structure/B15108435.png)
![2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol](/img/structure/B15108440.png)
![1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole](/img/structure/B15108441.png)
![4-(2,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15108447.png)
![2-chloro-N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15108455.png)
![N-[2-(dimethylamino)ethyl]-3-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]benzamide](/img/structure/B15108461.png)
